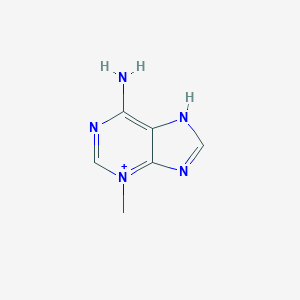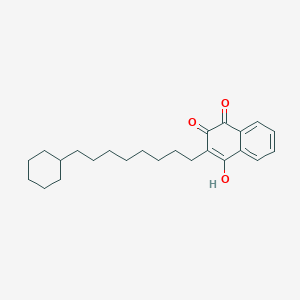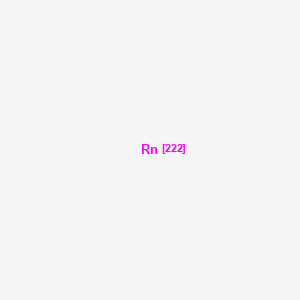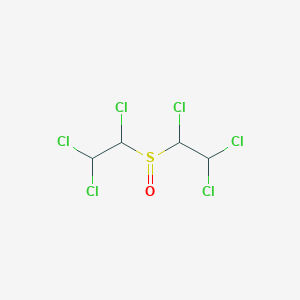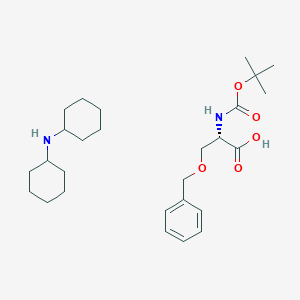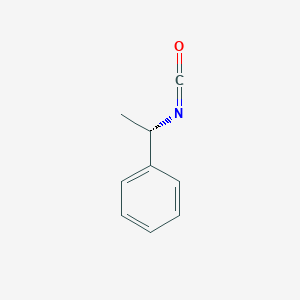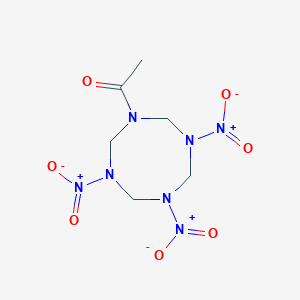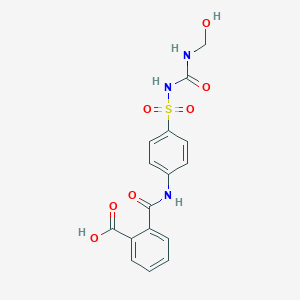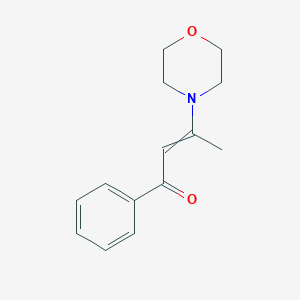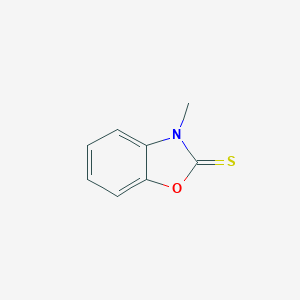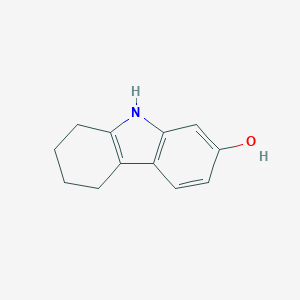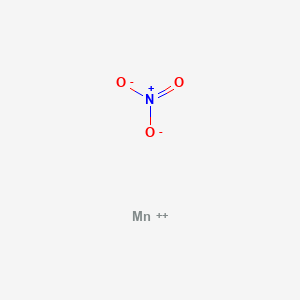
Bitipazone
Übersicht
Beschreibung
Bitipazone is a chemical compound that belongs to the class of thiazolidinedione (TZD) drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. Bitipazone has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Contact Sensitization :
- BIT, used as a biocide in products like water-based paints, has shown increasing sensitization rates in Europe, with a peak sensitization frequency of 6.5% in 2020. Painters and metalworkers, but not cleaners, have a significantly increased risk of BIT sensitization. This suggests a need for further research on the clinical relevance of BIT sensitization and its increasing frequency (Geier et al., 2023).
Pharmacokinetic Study in Rats :
- A study developed a method for quantifying BIT in rat plasma, urine, or tissue homogenates, providing insights into BIT exposure and toxicity. This is important for future risk assessment studies in humans (Jo et al., 2023).
Ozonation for BIT Removal :
- BIT degradation in water is significantly achieved through ozonation. This study proposes a pathway for BIT degradation and demonstrates that ozonation can effectively decrease BIT's toxic effects, particularly in wastewater treatment contexts (Li et al., 2016).
Environmental Fate in Agricultural Soils :
- BIT's dissipation, transformation, and sorption in soils were studied. The degradation is primarily biological, assisted by abiotic processes, with BIT showing strong sorption and low persistence in soils. This indicates a low potential risk for groundwater contamination (Song et al., 2021).
Photodegradation by UV-C Irradiation :
- BIT's photodegradation under UV-C irradiation is efficient, with a process well described by pseudo first-order kinetics. This study offers valuable insights for the degradation of BIT in wastewater treatment (Wang et al., 2017).
Skin Sensitization Risk Assessment :
- BIT, as compared to other isothiazolinone biocides, is identified as a weaker skin sensitizer. This research is important for understanding the risk assessment of BIT in various product types (Basketter et al., 1999).
In Vitro Skin Absorption Study :
- BIT's dermal permeation profiles were examined, particularly in the presence of cosmetics, indicating that BIT rapidly permeates the skin with reduced stratum corneum and skin deposit when in the presence of cosmetics (Huh et al., 2022).
Allergic Contact Dermatitis :
- BIT has been recognized as a contact allergen and can cause airborne and systemic contact dermatitis, particularly in occupational contexts such as printing ink and soap industries (Meysman & Goossens, 2017).
Eigenschaften
IUPAC Name |
1-(2-piperidin-1-ylethyl)-3-[(E)-[(3E)-3-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZXOOKXYRDPOR-GJHDBBOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCCN1CCCCC1)/C(=N/NC(=S)NCCN2CCCCC2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043054 | |
| Record name | Bitipazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bitipazone | |
CAS RN |
13456-08-1 | |
| Record name | Bitipazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitipazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BITIPAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HM3435J27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



